molecular formula C11H16N4S B8604776 2-(Methylthio)-4-(tert-pentylamino)pyrimidine-5-carbonitrile

2-(Methylthio)-4-(tert-pentylamino)pyrimidine-5-carbonitrile

Cat. No.: B8604776
M. Wt: 236.34 g/mol
InChI Key: QADRDRJZMLLRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Methylthio)-4-(tert-pentylamino)pyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C11H16N4S and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-(2-methylbutan-2-ylamino)-2-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C11H16N4S/c1-5-11(2,3)15-9-8(6-12)7-13-10(14-9)16-4/h7H,5H2,1-4H3,(H,13,14,15)

InChI Key

QADRDRJZMLLRFM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC1=NC(=NC=C1C#N)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile (500 mg, 2.69 mmol) was dissolved in DMF (5 mL), 2-methylbutan-2-amine (0.378 mL, 3.24 mmol) and DIEA (1.411 mL, 8.08 mmol) were added and the reaction was heated at 70° C. overnight. LCMS showed the desired product mass as the dominant peak and no starting material remaining. The reaction was removed from heat and partitioned between ethyl acetate and water. The organic layer was washed once with brine before drying over magnesium sulfate, filtering, and condensing. The crude material was purified by silica gel chromatography (0-80% ethyl acetate in hexane over 1650 mL; 40 mL/min). Product fractions were combined, evaporated, and dried under high vacuum to afford 2-(methylthio)-4-(tert-pentylamino)pyrimidine-5-carbonitrile (359 mg, 1.519 mmol, 56.4% yield) as a white solid; MS (ESI) m/z 236.9 [M+1]+
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.378 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.411 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.